molecular formula C11H18N4 B6632056 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile

3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile

Katalognummer B6632056
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: QUSFTMLBBMPUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile, also known as EPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising pharmacological properties.

Wirkmechanismus

3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile exerts its pharmacological effects through various mechanisms, depending on the disease being targeted. In cancer research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle. In Alzheimer's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been shown to prevent the formation of toxic oligomers of amyloid-beta peptides. In Parkinson's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to reduce oxidative stress and inflammation in dopaminergic neurons.
Biochemical and Physiological Effects:
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress, and the modulation of inflammation. These effects are mediated through the interaction of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile with various cellular targets, including enzymes, receptors, and signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its limited solubility in aqueous media and its potential instability under certain conditions.

Zukünftige Richtungen

There are several future directions for research on 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile, including the development of more efficient synthesis methods, the identification of new cellular targets, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile could be further explored for its potential applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders.

Synthesemethoden

The synthesis of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile can be achieved through a multi-step process involving the reaction of 2-ethyl-3-hydroxypyrazine with chloroacetonitrile, followed by the reaction with sodium hydride and ethyl bromoacetate. The resulting intermediate is then reacted with methylamine, leading to the formation of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile.

Wissenschaftliche Forschungsanwendungen

3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In Parkinson's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Eigenschaften

IUPAC Name

3-[(2-ethylpyrazol-3-yl)methylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-3-10(5-7-12)13-9-11-6-8-14-15(11)4-2/h6,8,10,13H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFTMLBBMPUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=CC=NN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.